REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[S:7][C:6]([C:8]([NH2:10])=O)=[N:5][N:4]=1.C(N(CC)CC)C.O>C(Cl)(Cl)(Cl)Cl.O1CCCC1.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][S:2][C:3]1[S:7][C:6]([C:8]#[N:10])=[N:5][N:4]=1
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
CSC1=NN=C(S1)C(=O)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
catalyst
|
Smiles
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[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
upon stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as obtained in Example 11
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The extract was dried on magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in a vacuum
|
Type
|
FILTRATION
|
Details
|
filtrated off from the insoluble residue
|
Type
|
ADDITION
|
Details
|
The ester phase was then treated with activated carbon
|
Type
|
CONCENTRATION
|
Details
|
finally concentrated to dryness in a vacuum
|
Name
|
|
Type
|
|
Smiles
|
CSC1=NN=C(S1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |